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Compound of Interest

Compound Name: Bismuth Subcarbonate

Cat. No.: B048179

An In-depth Technical Guide to the Crystal Structure Analysis of Bismuth Subcarbonate
((BiO)2CO0s3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of bismuth
subcarbonate ((BiO)2COs), a compound of significant interest in the pharmaceutical and
materials science fields. This document outlines the crystallographic parameters, experimental
protocols for structure determination, and a logical workflow for its analysis.

Introduction

Bismuth subcarbonate, also known as bismuth oxycarbonate, is an inorganic compound with
the chemical formula (BiO)2COs. It is a key component in various pharmaceutical preparations
for its antacid and antidiarrheal properties and is also utilized in cosmetics and as a radiopaque
agent. A thorough understanding of its crystal structure is paramount for controlling its
physicochemical properties, ensuring its efficacy in drug formulations, and developing new
applications.

The crystal structure of bismuth subcarbonate is characterized by a layered arrangement,
which is a common feature in bismuth oxy-compounds. These layers consist of positively
charged bismuth-oxygen sheets, specifically (BiO)22*, which are interleaved with carbonate
(CO327) anions. This structural motif is responsible for many of its unique properties.
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Crystallographic Data

The crystal structure of bismuth subcarbonate has been primarily characterized as
tetragonal, and it is well-documented by the Joint Committee on Powder Diffraction Standards
(JCPDS) card number 41-1488. However, studies utilizing neutron diffraction have also
identified an orthorhombic phase. For a comprehensive understanding, the crystallographic
data for both phases are presented below.

Tetragonal Bismuth Subcarbonate

The tetragonal phase is the most commonly cited crystal structure for synthetic bismuth

subcarbonate.
Crystallographic Parameter Value
Crystal System Tetragonal
Space Group [4/mmm
Lattice Parameters (a, b, c) a=b=3.865A ¢c=13.675A
Lattice Angles (a, B, y) a=pB=y=90°
JCPDS Card No. 41-1488

Note: Atomic coordinates for the tetragonal phase are not readily available in open-access
literature but are contained within the JCPDS database.

Orthorhombic Bismuth Subcarbonate (Bismutite)

The natural mineral form of bismuth subcarbonate, bismutite, has been shown to possess an
orthorhombic crystal structure.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b048179?utm_src=pdf-body
https://www.benchchem.com/product/b048179?utm_src=pdf-body
https://www.benchchem.com/product/b048179?utm_src=pdf-body
https://www.benchchem.com/product/b048179?utm_src=pdf-body
https://www.benchchem.com/product/b048179?utm_src=pdf-body
https://www.benchchem.com/product/b048179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Crystallographic Parameter Value
Crystal System Orthorhombic
Space Group Imm2

Lattice Parameters (a, b, c)

a=3.865(2) A, b =3.862(2) A, ¢ = 13.675(6) A

Lattice Angles (a, B, Y) a=p=y=90°
Unit Cell Volume (V) 204.1(2) A3
Z (Formula units per unit cell) 2

Atomic Coordinates for Orthorhombic Bismuth Subcarbonate[1]

Site
Wyckoff
Atom . y z Occupancy
Position
Factor
Bi 4d 0.5 0.0688(1) 1
o) 4d 0.5 0.431(2) 1
C 2a 0 0.25 1
0(2) 4d 0.5 0.25 1
0(3) 2b 0 0.165(3) 1

Experimental Protocols for Crystal Structure

Determination

The determination of the crystal structure of bismuth subcarbonate involves a series of

experimental and computational steps. The primary technique employed is X-ray Diffraction

(XRD), often coupled with Rietveld refinement for detailed structural analysis.

Sample Preparation for XRD Analysis

Proper sample preparation is critical for obtaining high-quality diffraction data.
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e Grinding: The bismuth subcarbonate powder sample is finely ground to a homogenous,
talc-like powder using an agate mortar and pestle. This ensures random orientation of the
crystallites and minimizes preferred orientation effects in the diffraction pattern.

e Mounting: The finely ground powder is then carefully packed into a sample holder. The
surface of the powder should be smooth and level with the surface of the holder to ensure
accurate diffraction angles.

X-ray Diffraction (XRD) Data Collection
Powder XRD patterns are collected using a diffractometer.
 Instrument Setup: A powder diffractometer equipped with a Cu Ka radiation source (A =

1.5406 A) is typically used. The instrument is operated at a specific voltage and current (e.g.,
40 kV and 40 mA).

» Data Collection Parameters: The diffraction pattern is recorded over a 28 range (e.g., 10° to
80°) with a specific step size (e.g., 0.02°) and a set time per step (e.g., 1 second).

Rietveld Refinement

Rietveld refinement is a powerful method for refining crystal structure parameters from powder
diffraction data.

« Initial Model: The refinement process starts with an initial structural model. For the tetragonal
phase of bismuth subcarbonate, the space group 14/mmm and the approximate lattice
parameters from the JCPDS card are used. For the orthorhombic phase, the space group is
Imm2.

o Software: Specialized software such as FullProf, GSAS, or TOPAS is used for the
refinement.

o Refinement Steps:

o Scale Factor and Background: Initially, the scale factor and background parameters are
refined. The background is typically modeled using a polynomial function.

o Unit Cell Parameters: The lattice parameters (a, b, c) are then refined.
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o Peak Profile Parameters: The peak shape is modeled using a pseudo-Voigt or Pearson Vi
function, and the parameters defining the peak width and shape (e.g., U, V, W, and mixing
parameters) are refined.

o Atomic Parameters: In the final stages, the atomic coordinates (X, y, z) and isotropic or
anisotropic displacement parameters (B-factors) for each atom are refined. For the
orthorhombic phase, site occupancy factors can also be refined.

o Goodness-of-Fit: The quality of the refinement is assessed by monitoring the goodness-of-fit
indicators, such as Rwp (weighted profile R-factor), Rp (profile R-factor), and x2 (chi-
squared). A low value for these indicators signifies a good fit between the observed and
calculated diffraction patterns.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of
bismuth subcarbonate.
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Experimental workflow for (BiO)2COs crystal structure analysis.

This guide provides a foundational understanding of the crystal structure of bismuth
subcarbonate for professionals in research and drug development. The detailed
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crystallographic data and experimental protocols serve as a valuable resource for further
investigation and application of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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